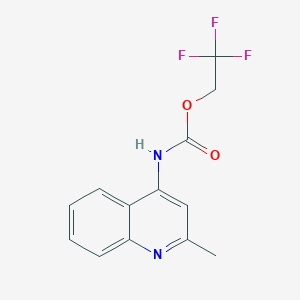

![molecular formula C21H25N5O2S B2367516 1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-95-5](/img/structure/B2367516.png)

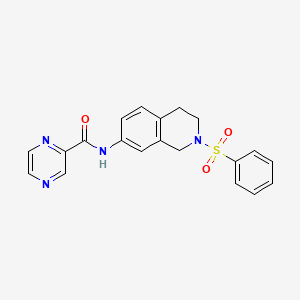

1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are known to exhibit diverse pharmacological activities such as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Scientific Research Applications

Antioxidant and Anticancer Activity

A series of novel derivatives, including structures related to the specified chemical, demonstrated significant antioxidant activity. For instance, certain compounds were found to exhibit antioxidant activities surpassing that of ascorbic acid, a well-known antioxidant. Furthermore, these derivatives showcased notable anticancer activities against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, highlighting their potential in cancer research and therapy (Tumosienė et al., 2020).

Heterocyclic Synthesis Utility

The chemical serves as a crucial intermediate in the synthesis of various heterocyclic systems, including thiophene, oxazole, and triazole, among others. These compounds are of great interest for their biological and medicinal applications, offering a rich area for scientific exploration (Salem et al., 2021).

Synthesis of Diverse Heterocycles

Research has detailed the synthesis of various heterocycles from related compounds, showcasing the chemical's utility in generating a wide array of biologically relevant structures. Such versatility underscores its importance in the development of new therapeutic agents and materials (Deeb et al., 2005).

Antifungal Activities

Derivatives similar to the specified chemical have demonstrated potent antifungal activities against strains such as Candida albicans, highlighting their potential as antifungal agents. This area of research is crucial for developing new treatments for fungal infections (Massa et al., 1992).

Regioselectivity in Cyclization Reactions

Studies on the cyclization reactions involving similar compounds have shed light on their regioselectivity, providing valuable insights for the synthesis of complex molecules. This research is significant for understanding reaction mechanisms and optimizing synthetic routes (Perekhoda et al., 2017).

Future Directions

Triazoles have been the focus of renewed interest among organic and medicinal chemists due to their wide range of applications . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented triazole-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name |

1-(azepan-1-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2S/c1-2-28-17-9-7-16(8-10-17)21-23-22-18-11-12-19(24-26(18)21)29-15-20(27)25-13-5-3-4-6-14-25/h7-12H,2-6,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNZONKFSSZPFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

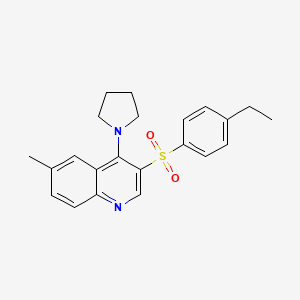

![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)

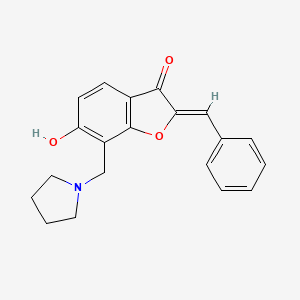

![7-methoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2367444.png)

![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2367451.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2367455.png)

![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)